molecular formula C14H8F3N3O2 B12640873 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine CAS No. 944581-04-8

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine

Cat. No.: B12640873
CAS No.: 944581-04-8
M. Wt: 307.23 g/mol
InChI Key: AOZPGZCBMGQPMP-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by nitration and trifluoromethylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

944581-04-8

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)11-5-2-6-19-8-12(18-13(11)19)9-3-1-4-10(7-9)20(21)22/h1-8H

InChI Key

AOZPGZCBMGQPMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CC=C(C3=N2)C(F)(F)F

Origin of Product

United States

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